5-amino-1H-indol-3-sulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

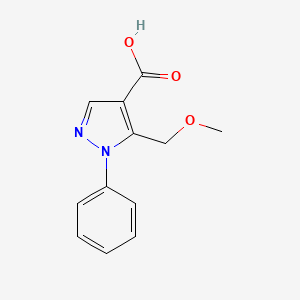

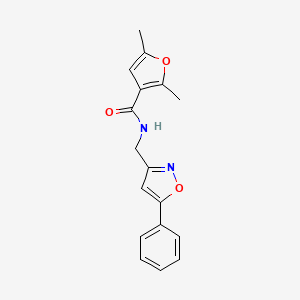

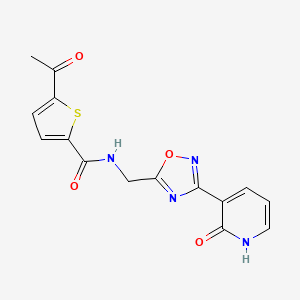

5-amino-1H-indole-3-sulfonamide is a derivative of indole, a class of heterocyclic compounds that exhibits a variety of pharmacological actions . Indole and its derivatives are crucial in medicinal chemistry due to their physiological action, including antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties . The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component .

Synthesis Analysis

The synthesis of indole-sulfonamide derivatives involves a variety of techniques . The main synthetic approach involves the N-alkylation of derivatives of 5-nitroindoles using sodium hydride in a solvent of dimethylformamide (DMF) under anhydrous conditions . Some new sulfonamide-based indole derivatives were synthesized using 1H-indole-2-carboxylic acid as a starting material .Molecular Structure Analysis

The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . Indole-sulfonamide is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design since it undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group .Chemical Reactions Analysis

Indole-sulfonamide derivatives were synthesized using a strategy that involved the N-alkylation of derivatives of 5-nitroindoles by using sodium hydride in a solvent of dimethylformamide (DMF) under anhydrous conditions .Physical and Chemical Properties Analysis

Indole, the core structure of 5-amino-1H-indole-3-sulfonamide, is a relatively weak basic chemical . This is due to the delocalization of the nitrogen lone pair into the free-to-move-electronic system within the indole ring. As a result, the lone pair of electrons on nitrogen is not available for protonation and it becomes protonated at the C-3 position instead since this configuration is thermodynamically more stable due to the retention of aromaticity .Aplicaciones Científicas De Investigación

Propiedades Antibacterianas

El indol y sus derivados, incluido la 5-amino-1H-indol-3-sulfonamida, han demostrado poseer fuertes propiedades antibacterianas . Han sido particularmente efectivos contra bacterias Gram-negativas como Klebsiella pneumoniae .

Actividad Anticonvulsiva

Los derivados del indol se han utilizado en el tratamiento de trastornos convulsivos debido a sus propiedades anticonvulsivas .

Actividad Antifúngica

También se ha descubierto que estos compuestos tienen propiedades antifúngicas, lo que los hace útiles para combatir diversas infecciones fúngicas .

Actividad Antimalárica

Las propiedades antimaláricas de los derivados del indol los convierten en un candidato potencial para el tratamiento de la malaria .

Actividad Antidiabética

Se ha informado que los derivados del indol poseen propiedades antidiabéticas, que podrían ser beneficiosas en el manejo de la diabetes .

Actividad Antidepresiva

Las propiedades antidepresivas de los derivados del indol se han explorado en el campo de la neuropsicofarmacología .

Actividad Anticancerígena

Los derivados del indol han demostrado potencial en el tratamiento del cáncer debido a sus propiedades anticancerígenas .

Actividad Antimicrobiana

Las propiedades antimicrobianas de los derivados del indol, incluida la this compound, los hacen efectivos contra una amplia gama de microorganismos .

Mecanismo De Acción

Target of Action

5-Amino-1H-Indole-3-Sulfonamide, an indole derivative, has been found to bind with high affinity to multiple receptors . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial activities

Mode of Action

Indole-sulfonamide is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design since it undergoes substitution, primarily at the c-3 position, and has hydrophilic properties similar to the sulfonyl group .

Biochemical Pathways

Indole derivatives have been reported to exhibit a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Indole derivatives have been reported to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .

Direcciones Futuras

The goal of current research is to present the most recent methods for synthesizing indole-sulfonamide derivatives, together with data on their reported activities and synthetic scheme . Researchers anticipate that this work will help medicinal chemists rationally develop pharmacologically active derivatives of indole with sulfonamide scaffolds .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 5-Amino-1H-indole-3-sulfonamide are largely derived from its indole and sulfonamide moieties. Indole is a relatively weak basic chemical due to the delocalization of the nitrogen lone pair into the free-to-move-electronic system within the indole ring . This property allows it to interact with various enzymes, proteins, and other biomolecules, although the specific interactions of 5-Amino-1H-indole-3-sulfonamide have not been fully elucidated.

Cellular Effects

Indole derivatives have been shown to have a broad range of effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Indole-sulfonamide is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design since it undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group .

Propiedades

IUPAC Name |

5-amino-1H-indole-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2S/c9-5-1-2-7-6(3-5)8(4-11-7)14(10,12)13/h1-4,11H,9H2,(H2,10,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYQZTGAYMHFBJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=CN2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 6-[[[(E)-4-(dimethylamino)but-2-enoyl]-methylamino]methyl]pyridine-3-carboxylate](/img/structure/B2441230.png)

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2441232.png)

![N-(3-{[(4-methoxyphenyl)methyl]carbamoyl}phenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2441234.png)

![5-Ethyl-4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2441235.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2441236.png)